molecular formula C12H13N3O2S2 B6422968 ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate CAS No. 924868-33-7

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate

Cat. No. B6422968
CAS RN: 924868-33-7
M. Wt: 295.4 g/mol
InChI Key: MGTHMXREYKHCMS-UHFFFAOYSA-N
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Description

“Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate” is a compound with the molecular formula C6H9N3O2S . It is an aromatic amine and a member of thiadiazoles . It is also known by other names such as “ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate”, “2-Amino-1,3,4-thiadiazolyl-5-acetic acid ethyl ester”, and "1,3,4-thiadiazole-2-acetic acid, 5-amino-, ethyl ester" .


Molecular Structure Analysis

The compound has a molecular weight of 187.22 g/mol . The InChI string representation of the molecule is InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) . The Canonical SMILES representation is CCOC(=O)CC1=NN=C(S1)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.22 g/mol . The exact mass and monoisotopic mass are 187.04154771 g/mol . The topological polar surface area is 106 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 4 .

Mechanism of Action

Target of Action

The primary target of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. The inhibition of the urease enzyme disrupts this cycle, leading to a decrease in the production of ammonia .

Pharmacokinetics

The compound’s solubility and potency have been evaluated . One of the analogs exhibited similar potency and better solubility relative to BPTES . These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The inhibition of the urease enzyme by ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate can lead to a decrease in the production of ammonia . This could potentially affect various cellular processes, including pH regulation and nitrogen metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of the urease enzyme, could also influence the compound’s efficacy .

properties

IUPAC Name

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9(8-6-4-3-5-7-8)18-12-15-14-11(13)19-12/h3-7,9H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTHMXREYKHCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl](phenyl)acetate

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